molecular formula C24H22FNO5S B11468909 3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11468909
M. Wt: 455.5 g/mol
InChI Key: RUZRZPPNSRGYMY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with various functional groups such as fluorophenyl, methoxyphenyl, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propan-2-yloxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(4-Bromophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-[4-methoxy-3-(propan-2-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C24H22FNO5S

Molecular Weight

455.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(4-methoxy-3-propan-2-yloxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C24H22FNO5S/c1-12(2)31-18-10-14(6-9-17(18)30-3)16-11-19(27)26-21-20(13-4-7-15(25)8-5-13)23(24(28)29)32-22(16)21/h4-10,12,16H,11H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

RUZRZPPNSRGYMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC

Origin of Product

United States

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